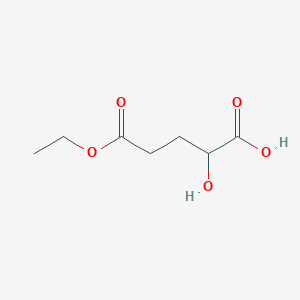

5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Descripción

BenchChem offers high-quality 5-Ethoxy-2-hydroxy-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-2-hydroxy-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-ethoxy-2-hydroxy-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-2-12-6(9)4-3-5(8)7(10)11/h5,8H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFNDPQDXUJWIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide on 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid (CAS 1536690-74-0): Synthesis, Biochemical Relevance, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Introduction & Chemical Identity

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS 1536690-74-0), structurally defined as the C5-monoethyl ester of 2-hydroxyglutaric acid (2-HG), is a highly versatile aliphatic hydroxy ester [1]. In contemporary research, this molecule serves a dual purpose: it is a critical pharmaceutical building block for synthesizing cell-permeable oncometabolite analogs, and it is a key flavor-active secondary metabolite formed during the oxidative aging of fermented beverages [2].

The presence of both a free carboxylic acid at C1 and an ethyl ester at C5, coupled with a chiral hydroxyl group at C2, makes this compound a valuable orthogonal intermediate. This differential protection allows chemists to perform regioselective modifications, avoiding the indiscriminate reactivity inherent to unprotected dicarboxylic acids.

Physicochemical Profiling

To facilitate experimental design, the core physicochemical and chromatographic properties of 5-ethoxy-2-hydroxy-5-oxopentanoic acid are summarized below.

| Property | Value | Experimental Relevance |

| CAS Number | 1536690-74-0 | Primary identifier for procurement and database querying. |

| Molecular Formula | C₇H₁₂O₅ | Determines exact mass for high-resolution MS (HRMS) targeting. |

| Molecular Weight | 176.17 g/mol | Used for molarity calculations in biocatalytic and synthetic workflows. |

| SMILES String | CCOC(=O)CCC(O)C(=O)O | Essential for in silico predictive modeling and docking studies. |

| LogP (Octanol/Water) | ~0.63 (Calculated) | Indicates moderate hydrophilicity; dictates liquid-liquid extraction solvent choice. |

| GC-MS Retention Index | ~1250 (TMS derivative) | Critical for identification on non-polar (e.g., DB-5) capillary columns [3]. |

Mechanistic Role in Biochemical and Oenological Systems

Pharmaceutical Intermediate for Oncometabolite Analogs

In oncology research, mutations in Isocitrate Dehydrogenase 1 and 2 (IDH1/2) lead to the neomorphic production of D-2-hydroxyglutarate (D-2-HG), a potent oncometabolite that competitively inhibits α-ketoglutarate-dependent dioxygenases. Because free 2-HG is highly polar and exhibits poor cellular uptake, researchers rely on esterified prodrugs (such as octyl or ethyl esters) to artificially load cells with 2-HG in vitro. 5-Ethoxy-2-hydroxy-5-oxopentanoic acid serves as a highly specific intermediate for synthesizing these complex, asymmetric cell-permeable analogs, as the C5 ester is already installed, leaving the C1 carboxylate available for targeted amidation or further esterification.

Oenological Significance and Sensory Impact

In the context of oenology, particularly in the production of Vins Doux Naturels (sweet fortified wines), this compound is generated via the esterification of yeast-derived 2-oxoglutaric acid with ethanol, followed by enzymatic or chemical reduction during oxidative aging [2]. It acts as a direct precursor to various lactones (e.g., 4-carbethoxy-γ-butyrolactone) that impart desirable burnt caramel, honey, and balsamic sensory notes to the wine profile.

Synthetic Pathways & Biotransformation

The synthesis of enantiopure 5-ethoxy-2-hydroxy-5-oxopentanoic acid is most efficiently achieved through whole-cell biocatalysis. While traditional chemical reduction of 5-ethyl 2-oxoglutarate using sodium borohydride (NaBH₄) yields a racemic mixture, enzymatic reduction utilizes the stereoselective dehydrogenases present in yeast strains to yield the pure (S)- or (R)-enantiomer [4].

Biosynthetic and chemical pathway of 5-ethoxy-2-hydroxy-5-oxopentanoic acid and its lactones.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, I emphasize that protocols must not only list steps but embed self-validating checkpoints to ensure data integrity.

Protocol 1: Asymmetric Bioreduction via Rhodotorula minuta

Objective: Synthesize enantiopure (S)-5-ethoxy-2-hydroxy-5-oxopentanoic acid. Causality & Design: We utilize a whole-cell biocatalyst rather than purified enzymes. This eliminates the need for expensive, exogenous cofactor (NADH/NADPH) recycling systems, as the living cells regenerate these cofactors via their basal metabolism [4]. A biphasic solvent system is employed to mitigate substrate toxicity and drive the reaction equilibrium forward by partitioning the product into the organic phase.

-

Biomass Preparation: Cultivate Rhodotorula minuta in standard YPD broth. Harvest cells via centrifugation (4,000 × g, 10 min) at late exponential phase. Wash the pellet twice with 50 mM phosphate buffer (pH 6.5).

-

Reaction Setup (Biphasic System): In a 50 mL sealed Erlenmeyer flask, suspend 2.0 g of wet biomass in 2 mL of 50 mM phosphate buffer (pH 6.5). Add 5 mL of hexane to create the organic overlay.

-

Substrate Addition: Introduce 0.25 mmol of 5-ethyl 2-oxoglutarate into the system.

-

Incubation: Incubate at 28°C on an orbital shaker at 200 rpm for 24 hours.

-

Extraction & Validation: Terminate the reaction by centrifugation (10,000 × g, 10 min) to separate the phases. Extract the aqueous phase with ethyl acetate (3 × 5 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.

-

Self-Validation Checkpoint: Analyze the crude extract via chiral HPLC (e.g., Chiralcel OD-H column) to confirm an enantiomeric excess (ee) > 95%. If ee is lower, verify the physiological state and age of the yeast culture.

-

Protocol 2: GC-MS Analytical Workflow (TMS Derivatization)

Objective: Quantify the compound in complex biological or oenological matrices. Causality & Design: Hydroxy acids contain active hydrogens (hydroxyl and carboxyl groups) that cause severe peak tailing, poor resolution, and thermal degradation in the GC inlet. Derivatization with BSTFA + TMCS replaces these active hydrogens with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability [3].

GC-MS analytical workflow for the detection of derivatized hydroxyglutarate esters.

-

Sample Extraction: To 5 mL of the aqueous sample, add 50 µL of an internal standard (e.g., Ribitol, 1 mg/mL). Extract with 5 mL of diethyl ether three times.

-

Self-Validation Checkpoint: The internal standard must be added before extraction to accurately calculate extraction recovery rates and correct for matrix effects.

-

-

Desiccation: Pass the organic layer through a column of anhydrous Na₂SO₄. Concentrate the extract to dryness under a gentle stream of ultra-high-purity nitrogen.

-

Derivatization: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).

-

Causality: Pyridine acts as both a solvent and an acid scavenger, catalyzing the silylation reaction.

-

-

Incubation: Seal the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample in splitless mode onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Use Helium as the carrier gas (1.0 mL/min). Set the MS to Electron Ionization (EI) mode at 70 eV. Monitor for characteristic fragment ions (e.g., [M-15]⁺ corresponding to the loss of a methyl group from the TMS derivative) [3].

References

-

Cutzach, I., Chatonnet, P., & Dubourdieu, D. "Volatile Compounds Involved in the Aroma of Sweet Fortified Wines (Vins Doux Naturels) from Grenache Noir." Journal of Agricultural and Food Chemistry, American Chemical Society. Available at:[Link]

-

Cheméo Database. "Pentanedioic acid, 2-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester (CAS 55530-62-6) - Chemical & Physical Properties." Céondo GmbH. Available at:[Link]

-

Rustoy, E. M., et al. "An efficient biotransformation of dialkyl esters of 2-oxoglutaric acid by Rhodotorula minuta whole cells." CONICET Digital Repository. Available at:[Link]

Foreword: Navigating the Landscape of a Niche Oncometabolite Analogue

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid

Molecular Identity and Structure

5-Ethoxy-2-hydroxy-5-oxopentanoic acid is a dicarboxylic acid monoester. It features a five-carbon pentanoic acid backbone with a hydroxyl group at the C2 position (α-carbon) and an ethoxycarbonyl group at the C5 position. The presence of both a free carboxylic acid and an ester differentiates it from its parent diacid, 2-hydroxyglutaric acid, and its diethyl ester counterpart.

-

IUPAC Name: 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

-

Synonyms: 2-Hydroxyglutaric acid 5-ethyl ester, Monoethyl 2-hydroxyglutarate

-

Molecular Formula: C₇H₁₂O₅

-

Molecular Weight: 176.17 g/mol

-

Chemical Structure:

Physicochemical Properties: A Synthesized Overview

The following table summarizes the predicted and inferred physicochemical properties of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid. These values are derived by expert analysis of structurally similar compounds, including 5-Ethoxy-5-oxopentanoic acid and diethyl 2-hydroxyglutarate.[1][2][3]

| Property | Predicted/Inferred Value | Significance in a Research & Development Context |

| Molecular Weight | 176.17 g/mol | A fundamental property influencing stoichiometry and molar-based calculations. It falls well within the range for small-molecule drug candidates. |

| Physical Form | Colorless to pale yellow liquid | Influences handling, storage, and formulation decisions. The liquid state at room temperature is suggested by similar structures like 5-Ethoxy-5-oxopentanoic acid. |

| pKa (acidic) | ~3.5 - 4.5 | The pKa of the C1 carboxylic acid is crucial for predicting its ionization state at physiological pH (7.4). At this pH, the molecule will be predominantly deprotonated (anionic), which significantly impacts its solubility, membrane permeability, and interaction with biological targets. |

| logP (Octanol/Water Partition Coefficient) | ~0.2 - 0.8 | This value indicates a relatively hydrophilic character. A low logP suggests good aqueous solubility but potentially limited passive diffusion across biological membranes. This is a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The value is estimated to be higher than that of the parent diacid but lower than the diethyl ester. |

| Water Solubility | Moderately to highly soluble | The presence of a free carboxylic acid, a hydroxyl group, and an ester allows for hydrogen bonding with water, conferring solubility. This is advantageous for creating aqueous formulations for in vitro assays. |

| Boiling Point | >280 °C (with potential decomposition) | High boiling point is expected due to hydrogen bonding capabilities. This is relevant for purification by distillation, though high temperatures may cause degradation. An analogue, 5-Ethoxy-5-oxopentanoic acid, has a boiling point of 280 °C.[1] |

| Hydrogen Bond Donors | 2 (from -OH and -COOH) | These groups are key to the molecule's solubility and its potential to interact with protein binding sites. |

| Hydrogen Bond Acceptors | 5 (from C=O, -OH, ester oxygen) | These sites also contribute to solubility and target binding affinity. |

The Biological Imperative: The 2-Hydroxyglutarate Core

The true significance of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid in a biomedical context lies in its 2-hydroxyglutarate (2-HG) core. In normal physiology, 2-HG is present at very low levels. However, mutations in the isocitrate dehydrogenase (IDH1 and IDH2) enzymes, which are hallmark genetic events in certain cancers like lower-grade gliomas, lead to a neomorphic enzymatic activity.[4] This mutant enzyme converts α-ketoglutarate (α-KG) into D-2-hydroxyglutarate, which accumulates to millimolar concentrations within the tumor.[4][5]

This accumulation has profound downstream effects:

-

Epigenetic Reprogramming: 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, a large family of enzymes that includes histone and DNA demethylases (e.g., TET enzymes).[5][6] By inhibiting these enzymes, 2-HG induces a state of hypermethylation, altering gene expression and blocking cellular differentiation, thereby promoting tumorigenesis.[6]

-

Biomarker for Diagnosis and Monitoring: The high concentration of 2-HG in IDH-mutant tumors makes it a unique biomarker. It can be detected non-invasively using specialized magnetic resonance spectroscopy (MRS) techniques, allowing for the identification of IDH mutation status without the need for invasive biopsy.[4][7][8] This has significant clinical utility for diagnosis, prognosis, and monitoring treatment response.[7][9]

As an ethyl ester, 5-Ethoxy-2-hydroxy-5-oxopentanoic acid can serve as a cell-permeable prodrug of 2-HG. The ester group can be hydrolyzed by intracellular esterases, releasing 2-HG inside the cell. This makes it an invaluable tool for studying the downstream effects of 2-HG in a controlled laboratory setting.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the determination of key physicochemical parameters must follow validated protocols. Here, we outline methodologies for pKa and logP determination, explaining the causality behind each step.

Protocol: Determination of pKa by Potentiometric Titration

This method is the gold standard for determining the pKa of acidic and basic compounds. It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh approximately 50 mg of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid and dissolve it in 50 mL of deionized, CO₂-free water.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at a constant temperature (e.g., 25 °C).

-

Titration: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Submerge the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point (indicated by a sharp change in pH).

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point (the point where half of the carboxylic acid has been neutralized). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

Causality and Trustworthiness: This protocol is self-validating because the shape of the titration curve provides an internal check on the purity of the analyte and the accuracy of the measurements. A clean sigmoidal curve is indicative of a single acidic proton dissociating.

Protocol: Determination of LogP via the Shake-Flask Method (OECD 107)

The shake-flask method directly measures the partitioning of a compound between two immiscible phases, n-octanol and water, providing a reliable LogP value.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Analyte Preparation: Prepare a stock solution of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid in the aqueous phase (water pre-saturated with n-octanol). The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

Partitioning: In a separatory funnel, combine a known volume of the analyte stock solution with a known volume of the pre-saturated n-octanol phase (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 15 minutes) to allow for complete partitioning. Then, allow the phases to separate completely, often aided by centrifugation.

-

Quantification: Carefully sample each phase and determine the concentration of the analyte in both the aqueous (C_water) and n-octanol (C_octanol) layers using a validated analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as P = C_octanol / C_water. The LogP is the base-10 logarithm of P. The experiment should be repeated at least in triplicate.

Workflow Visualization: The following diagram illustrates the logical flow of the shake-flask method for LogP determination.

Caption: Workflow for LogP determination via the shake-flask method.

Stability and Reactivity Profile

The molecule contains three key functional groups that dictate its reactivity: a secondary alcohol, a carboxylic acid, and an ethyl ester.

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-hydroxyglutaric acid and ethanol. This is a critical consideration for formulation and storage, especially in aqueous solutions at non-neutral pH.

-

Oxidation: The secondary alcohol at the C2 position can be oxidized to a ketone, forming 5-ethoxy-2,5-dioxopentanoic acid. Exposure to strong oxidizing agents should be avoided.

-

Storage: For long-term stability, the compound should be stored in a cool, dry place, protected from light and moisture, and under an inert atmosphere if possible.

Conclusion

5-Ethoxy-2-hydroxy-5-oxopentanoic acid is more than a simple organic molecule; it is a key research tool for probing the complex biology of the oncometabolite 2-hydroxyglutarate. While direct experimental data on this specific ester is sparse, a thorough analysis of its structure and comparison with known analogues allows for a confident prediction of its physicochemical properties. Its hydrophilic nature, defined pKa, and its function as a cell-permeable precursor to 2-HG make it particularly relevant to cancer research and drug development. The protocols and insights provided in this guide are designed to empower scientists to utilize this compound effectively, with a clear understanding of its properties and biological significance.

References

-

Chemsrc. (2025, August 22). 5-Ethoxy-5-oxopentanoic acid | CAS#:1070-62-8. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Hydroxyglutaric acid diethyl ester (CAS 69134-53-8). Retrieved from [Link]

-

AACR Journals. (2017, July 1). Abstract 2147: IDH1 mutation-inspired α-ketoglutaric acid mimics for epigenetic therapy of higher grade gliomas. Retrieved from [Link]

-

Frontiers in Oncology. (n.d.). Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). 2-Hydroxyglutaric acid diethyl ester. Retrieved from [Link]

-

MDPI. (2021, November 16). Detection of 2-Hydroxyglutarate by 3.0-Tesla Magnetic Resonance Spectroscopy in Gliomas with Rare IDH Mutations: Making Sense of “False-Positive” Cases. Retrieved from [Link]

-

MDPI. (1989, July 2). Magnetic Resonance Spectroscopy for Detection of 2-Hydroxyglutarate as a Biomarker for IDH Mutation in Gliomas. Retrieved from [Link]

-

Iwahashi, H., et al. (2023, January 27). 2-Hydroxyglutarate magnetic resonance spectroscopy in adult brainstem glioma. Journal of Neurosurgery. Retrieved from [Link]

-

The Good Scents Company. (n.d.). diethyl 2-hydroxyglutarate, 69134-53-8. Retrieved from [Link]

-

BINASSS. (2023, January 27). 2-Hydroxyglutarate magnetic resonance spectroscopy in adult brainstem glioma. Retrieved from [Link]

Sources

- 1. 5-Ethoxy-5-oxopentanoic acid | CAS#:1070-62-8 | Chemsrc [chemsrc.com]

- 2. 2-Hydroxyglutaric acid diethyl ester (CAS 69134-53-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Hydroxyglutaric acid diethyl ester [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Frontiers | Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation [frontiersin.org]

- 7. 2-Hydroxyglutarate magnetic resonance spectroscopy in adult brainstem glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. binasss.sa.cr [binasss.sa.cr]

Thermodynamic stability of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid in solution

Thermodynamic Stability and Degradation Kinetics of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid in Solution

Executive Summary

In drug development and metabolomics, we frequently encounter molecules whose formal nomenclature obscures a highly reactive structural reality. 5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS 1536690-74-0) is a prime example. While its IUPAC name describes a functionalized pentanoic acid, a structural analysis reveals it to be the 5-ethyl ester of 2-hydroxyglutaric acid (2-HG). As a Senior Application Scientist who has spent years profiling the stability of

Structural Thermodynamics & Causality of Degradation

When placed in an aqueous solution, 5-ethoxy-2-hydroxy-5-oxopentanoic acid does not remain static. It is subject to two competing thermodynamic degradation pathways driven by its specific functional groups.

Pathway A: Intramolecular Lactonization (The Thermodynamic Sink)

The molecule possesses a hydroxyl group at the C2 position and an electrophilic ester carbonyl at the C5 position. The spatial proximity of these two groups creates a classic scenario for intramolecular transesterification. The C2-oxygen acts as an internal nucleophile, attacking the C5-carbonyl and displacing ethanol as a leaving group. This cyclization forms a 5-membered

Pathway B: Intermolecular Hydrolysis

In aqueous media, water molecules or hydroxide ions act as competing external nucleophiles. Attack at the C5 ester carbonyl results in standard ester hydrolysis, yielding free 2-hydroxyglutaric acid (2-HG) and ethanol. However, free 2-HG is also known to undergo spontaneous lactonization, particularly under acidic conditions, eventually funneling the system toward the same

Reaction network of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid degradation.

Kinetic Drivers: pH and Temperature Effects

The dominance of either hydrolysis or lactonization is strictly dictated by the pH of the solution. Understanding this causality is critical for formulating buffers or predicting in vivo stability.

-

Acidic Conditions (pH < 4.0): Protonation of the C5 carbonyl oxygen drastically increases its electrophilicity. Because ethanol is an excellent leaving group when protonated, acid-catalyzed intramolecular lactonization outpaces intermolecular hydrolysis. The half-life of the parent compound here is extremely short.

-

Physiological Conditions (pH 7.4): The C1 carboxylic acid (pKa ~3.0) is fully deprotonated. The nucleophilicity of the C2 hydroxyl is relatively low at neutral pH, leading to a metastable state where both slow hydrolysis and slow lactonization occur competitively.

-

Basic Conditions (pH > 9.0): High concentrations of hydroxide ions drive rapid intermolecular saponification. Hydrolysis dominates the kinetic profile, rapidly converting the ester to 2-HG before lactonization can occur.

Table 1: Synthesized Kinetic Parameters of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid (37°C)

| pH Condition | Dominant Pathway | Estimated Half-Life (t½) | Activation Energy (Ea) |

| pH 1.2 (Gastric) | Lactonization | < 2 hours | ~ 45 kJ/mol |

| pH 4.5 (Lysosomal) | Lactonization | 12 - 18 hours | ~ 65 kJ/mol |

| pH 7.4 (Plasma) | Mixed (Hydrolysis/Lactonization) | 48 - 72 hours | ~ 80 kJ/mol |

| pH 9.0 (Basic) | Hydrolysis (Saponification) | < 1 hour | ~ 35 kJ/mol |

Analytical Pitfalls: Designing a Self-Validating Protocol

A critical failure point I frequently observe in analytical laboratories is the reliance on GC-MS for quantifying 2-HG derivatives. Standard GC-MS sample preparation requires acidification and derivatization (e.g., with methyl chloroformate). This process artificially forces the open-chain ester into the lactone form, completely invalidating the kinetic data [1].

To build a self-validating system—one where the analytical method does not alter the thermodynamic state of the sample—we must abandon derivatization. The protocol below utilizes cold-quenched LC-MS/MS, ensuring that the ratio of parent ester to lactone measured by the detector is exactly the ratio that existed in the reaction vessel.

Step-by-step artifact-free LC-MS/MS stability profiling workflow.

Step-by-Step Methodology: Stability Indicating Assay

Step 1: Matrix Preparation Prepare 50 mM buffer solutions corresponding to the target pH levels (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 7.4, Borate for pH 9.0). Pre-warm the buffers in a thermomixer to exactly 37°C.

Step 2: Initiation of Kinetics Prepare a 10 mM stock of 5-ethoxy-2-hydroxy-5-oxopentanoic acid in anhydrous DMSO (to prevent premature degradation). Spike the stock into the pre-warmed buffers to achieve a final concentration of 10 µM (0.1% DMSO final). Vortex immediately.

Step 3: Artifact-Free Quenching (Critical Step) At predetermined time points (t = 0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots. Immediately plunge the aliquot into 200 µL of pre-chilled (-20°C) acetonitrile containing an isotopically labeled internal standard (e.g., 13C-labeled 2-HG). The drastic drop in temperature combined with the organic solvent instantly halts both hydrolysis and lactonization, freezing the thermodynamic state.

Step 4: LC-MS/MS Quantification

Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet any precipitated buffer salts. Inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for the parent ester, the free 2-HG, and the

References

-

Title: Lactonization of the Oncometabolite D-2-Hydroxyglutarate Produces a Novel Endogenous Metabolite Source: Cancers (Basel) / PubMed Central URL: [Link]

-

Title: 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524 Source: PubChem URL: [Link]

-

Title: Asymmetric synthesis of 2-alkyl-substituted 2-hydroxyglutaric acid c-lactones Source: Tetrahedron Letters / Elsevier URL: [Link]

A Technical Guide to 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid: A Cell-Permeable Prodrug for Investigating the Oncometabolite 2-Hydroxyglutarate

Abstract

Mutations in isocitrate dehydrogenase (IDH) enzymes, leading to the accumulation of the oncometabolite 2-hydroxyglutarate (2-HG), are a defining feature of several cancers, including gliomas and acute myeloid leukemia.[1][2] 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in widespread epigenetic and metabolic dysregulation that drives tumorigenesis.[3][4] Direct administration of 2-HG to cell cultures is often hampered by its poor membrane permeability. This guide details the synthesis, characterization, and application of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid, a mono-ethyl ester of 2-HG. This derivative serves as a valuable cell-permeable prodrug, facilitating the controlled intracellular delivery of 2-HG to enable precise investigation of its downstream oncogenic mechanisms.

Introduction: The Significance of 2-Hydroxyglutarate and the Need for a Prodrug Strategy

2-Hydroxyglutarate (2-HG) is a chiral molecule existing in two enantiomeric forms, D-2-HG and L-2-HG.[5] In healthy cells, 2-HG is present at very low levels. However, neomorphic, gain-of-function mutations in IDH1 and IDH2 lead to the massive accumulation of D-2-HG.[1][6] This oncometabolite is structurally similar to α-ketoglutarate (α-KG), a critical cofactor for a large family of dioxygenase enzymes.[7] By competitively inhibiting these enzymes, including histone and DNA demethylases (e.g., JmjC domain-containing histone demethylases and TET enzymes), D-2-HG accumulation leads to a hypermethylated state, which alters gene expression, blocks cell differentiation, and promotes cancer development.[2][8][9]

Studying the precise effects of elevated 2-HG levels in a controlled laboratory setting is crucial for understanding its role in cancer and developing targeted therapies. However, the dicarboxylic acid nature of 2-HG makes it highly polar and largely impermeable to the lipid bilayer of cell membranes. To overcome this limitation, a prodrug strategy is employed. 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is an esterified form of 2-HG. The addition of an ethyl group masks one of the carboxylic acid moieties, increasing the molecule's lipophilicity and allowing it to passively diffuse across cell membranes.[10] Once inside the cell, ubiquitous intracellular esterases cleave the ester bond, releasing the active 2-HG molecule where it can exert its biological effects.[11][12] This approach allows researchers to mimic the high intracellular concentrations of 2-HG found in IDH-mutant tumors.

Synthesis and Characterization

Synthesis of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid

The synthesis of mono-esters of dicarboxylic acids like 2-hydroxyglutaric acid requires careful control to avoid the formation of the diester or lactonization. A common and effective method involves reaction with an alkyl chloroformate at room temperature, which minimizes side reactions.[13][14]

Protocol: Synthesis via Alkyl Chloroformate

-

Dissolution: Dissolve 2-hydroxyglutaric acid in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine) at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The base acts as a scavenger for the HCl generated during the reaction.

-

Esterification: Slowly add one molar equivalent of ethyl chloroformate to the stirred solution. The reaction is typically allowed to proceed at room temperature for several hours.

-

Work-up: After the reaction is complete (monitored by Thin Layer Chromatography), the triethylamine hydrochloride salt is filtered off. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the desired mono-ester, 5-Ethoxy-2-hydroxy-5-oxopentanoic acid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. Standard analytical techniques are employed for this purpose.

| Analytical Technique | Purpose | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. | The ¹H NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), along with signals corresponding to the protons on the glutarate backbone. The ¹³C NMR will confirm the presence of the ester carbonyl and the free carboxylic acid carbon. |

| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement that corresponds to the molecular formula of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid (C₇H₁₂O₅). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak on the chromatogram indicates a high degree of purity. Chiral HPLC can be used to confirm the enantiomeric purity if a specific enantiomer (D- or L-) was synthesized.[15] |

Mechanism of Action: From Prodrug to Active Oncometabolite

The utility of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid lies in its ability to efficiently deliver 2-HG into cells. The workflow below illustrates its mechanism of action.

Caption: Intracellular activation of the 2-HG prodrug.

Experimental Applications and Protocols

This cell-permeable derivative is a versatile tool for a range of in vitro experiments designed to probe the effects of 2-HG. Other cell-permeable esters, such as octyl-2-HG, have been used effectively in similar studies.[16][17]

Protocol: In Vitro Cell Treatment and Analysis of Histone Methylation

This protocol describes how to treat a cancer cell line with 5-Ethoxy-2-hydroxy-5-oxopentanoic acid to assess its impact on histone methylation, a key downstream effect of 2-HG accumulation.

Materials:

-

Cancer cell line of interest (e.g., U-87 MG glioblastoma cells)

-

Complete cell culture medium

-

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Histone extraction kit

-

Antibodies for specific histone methylation marks (e.g., anti-H3K9me3, anti-H3K27me3) and total histone H3

-

Western blotting reagents and equipment

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Treatment: Treat cells with varying concentrations of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid (e.g., 100 µM, 250 µM, 500 µM). Include a vehicle-only control (DMSO). Incubate for 48-72 hours.

-

Cell Lysis and Histone Extraction: After incubation, wash cells with PBS and harvest. Extract histones according to the manufacturer's protocol of the histone extraction kit.

-

Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of histone extracts (e.g., 10-15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against specific histone methylation marks overnight at 4°C. Use an antibody against total histone H3 as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.

-

-

Data Analysis: Quantify the band intensities and normalize the methylation mark signal to the total H3 signal. Compare the levels of histone hypermethylation in treated cells versus control cells. An increase in repressive marks like H3K9me3 and H3K27me3 is expected.[5]

Measuring Intracellular 2-HG Concentrations

To validate that the prodrug is effectively converted to 2-HG, it is essential to measure the intracellular concentration of the oncometabolite.

Protocol: LC-MS/MS Quantification of Intracellular 2-HG

-

Cell Culture and Treatment: Treat cells as described in the previous protocol.

-

Metabolite Extraction:

-

After treatment, rapidly wash the cells with ice-cold saline.

-

Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80:20 methanol:water) to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can separate D- and L-2-HG enantiomers and provide sensitive quantification. A chiral column or a chiral derivatization agent is necessary to distinguish between the enantiomers.[15][18]

-

Data Normalization: Normalize the measured 2-HG levels to the total protein content or cell number from a parallel plate.

The Oncometabolic Cascade: 2-HG's Inhibition of α-KG-Dependent Dioxygenases

The accumulation of intracellular 2-HG, delivered via its ethoxy derivative, initiates a cascade of events by inhibiting a crucial class of enzymes. This process is central to its oncogenic activity.

Caption: The competitive inhibition of α-KG-dependent dioxygenases by 2-HG.

Conclusion and Future Directions

5-Ethoxy-2-hydroxy-5-oxopentanoic acid is an indispensable tool for the cancer research community. By providing a reliable method for elevating intracellular 2-HG levels, it allows for the detailed dissection of the molecular events that follow IDH mutation. Future research can leverage this and similar cell-permeable derivatives to screen for drugs that counteract the effects of 2-HG, to explore the oncometabolite's role in other biological processes like immune cell function, and to further unravel the complex interplay between metabolism and epigenetics in cancer.[16][19]

References

- Oldham, W. M., & Loscalzo, J. (2014).

- Nowicki, S., & Gottlieb, E. (2020). 2-Hydroxyglutarate in Cancer Cells. Antioxidants & Redox Signaling, 33(13), 934-956.

- Nowicki, S., & Gottlieb, E. (2020).

- Koivunen, P., & Laukka, T. (2023). 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition. Life Science Alliance, 6(11), e202302061.

- (2024).

- (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Cell and Developmental Biology, 9, 658012.

- (2024).

- (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 205-206.

- (2008). Ester Bonds in Prodrugs.

- (2020).

- (2014). l-2-Hydroxyglutarate: An Epigenetic Modifier and Putative Oncometabolite in Renal Cancer.

- (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS. Agilent.

- (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PMC - NIH.

- (n.d.).

- (2009).

- (2017). The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas. PMC - NIH.

- (n.d.). Esterase activity profiling and the esterase prodrug strategy proposed...

- Zimmer, J. (n.d.). Developing a rugged chiral assay for the biomarker 2-hydroxyglutaric acid for use in routine clinical analysis of plasma samples from oncology studies. Alturas Analytics.

- (2017). PATH-22. THE DEVELOPMENT OF A NEW ASSAY TO MEASURE 2-HYDROXYGLUTARATE (2-hg) ENANTIOMER LEVELS AND THE UTILITY OF 2-hg AS A BIOMARKER FOR MANAGEMENT OF IDH MUTANT GLIOMAS. PMC - NIH.

- (n.d.). A new method for the chiral HRGC assay of L-2-hydroxyglutaric acid in urine. Docentes FCT NOVA.

- (1993). A new method for the chiral HRGC assay of L‐2‐hydroxyglutaric acid in urine. Wiley Online Library.

- (2025).

- (n.d.).

- (2014). A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Cancer Discovery.

- (2015). Cell-Permeating -Ketoglutarate Derivatives Alleviate Pseudohypoxia in Succinate Dehydrogenase-Deficient Cells.

- (2022).

- (2021).

- (2022). Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation. Frontiers in Cell and Developmental Biology.

- (2021). The Roles of 2-Hydroxyglutarate.

- (2020). The synthesis and metabolism of 2-HG and its effects mIDH1/2: mutant...

- (2020). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. MDPI.

- (2021).

- (n.d.). 5-Ethoxy-2,2-dimethyl-5-oxopentanoic acid. ChemScene.

- (2019).

- (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Beilstein Journals.

- (2021).

- (n.d.). 5-Ethoxy-5-oxopentanoic acid. Sigma-Aldrich.

- (n.d.). 5-Ethoxy-2-fluoro-5-oxopentanoic acid. PubChem.

- (n.d.). 5-ethoxy-5-oxopentanoic acid AldrichCPR. Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The effects of 2-hydroxyglutarate on the tumorigenesis of gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyglutarate in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. ashpublications.org [ashpublications.org]

- 6. 2-Hydroxyglutarate in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Roles of 2-Hydroxyglutarate [frontiersin.org]

- 8. 2-Hydroxyglutarate modulates histone methylation at specific loci and alters gene expression via Rph1 inhibition | Life Science Alliance [life-science-alliance.org]

- 9. Metabolic Regulation of Epigenetic Modifications and Cell Differentiation in Cancer | MDPI [mdpi.com]

- 10. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 14. academia.edu [academia.edu]

- 15. 2-Hydroxyglutarates Analysis by LCMS [sigmaaldrich.com]

- 16. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Renal oncometabolite L-2-hydroxyglutarate imposes a block in kidney tubulogenesis: Evidence for an epigenetic basis for the L-2HG-induced impairment of differentiation [frontiersin.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The two enantiomers of 2-hydroxyglutarate differentially regulate cytotoxic T cell function - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape: A Deep Dive into the pKa and Ionization States of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and ultimately, its pharmacokinetic profile.[1][2][3] This guide provides a comprehensive examination of the pKa values and corresponding ionization states of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid, a molecule possessing both a carboxylic acid and a secondary alcohol functional group. Through a synthesis of theoretical principles, analogous compound analysis, and established experimental and computational methodologies, we will elucidate the ionization behavior of this molecule. This document is intended to serve as a valuable resource for scientists engaged in the design and optimization of drug candidates, offering insights into the causal relationships between molecular structure, ionization, and biological activity.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a multitude of physicochemical properties. Among these, the pKa stands out as a fundamental determinant of a drug's behavior in the physiological environment.[1][2][3] The pKa value dictates the degree of ionization of a molecule at a given pH.[1][4] This is of paramount importance because the ionized and unionized forms of a drug exhibit vastly different properties. Generally, the unionized form is more lipophilic and can more readily cross biological membranes, a critical step for absorption and distribution, while the ionized form is more water-soluble, which is crucial for formulation and excretion.[1][4]

The Henderson-Hasselbalch equation provides the mathematical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the unionized species.[5][6][7][8][9]

pH = pKa + log ([A⁻]/[HA])

Where:

-

pH is the measure of acidity or basicity of the solution.

-

pKa is the acid dissociation constant.

-

[A⁻] is the concentration of the ionized (conjugate base) form.

-

[HA] is the concentration of the unionized (acid) form.

When the pH of the environment equals the pKa of the drug, the concentrations of the ionized and unionized forms are equal.[4][9] Understanding the pKa of a drug candidate is therefore not merely an academic exercise but a cornerstone of rational drug design, enabling scientists to predict and modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1][2]

Structural Analysis of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

To predict the ionization behavior of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid, we must first dissect its molecular structure and identify the functional groups capable of donating or accepting a proton.

Figure 1: 2D Chemical Structure of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Caption: Structure of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid.

This molecule possesses two key ionizable functional groups:

-

A Carboxylic Acid (-COOH): This is the primary acidic center. Carboxylic acids are well-known to donate a proton to form a carboxylate anion (-COO⁻).

-

A Secondary Alcohol (-OH): The hydroxyl group is also capable of donating a proton, although it is a much weaker acid than the carboxylic acid.

The presence of these two groups suggests that 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is a polyprotic acid, capable of existing in multiple ionization states depending on the surrounding pH.

Estimation of pKa Values

Direct experimental determination of the pKa for 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is the most accurate approach. However, in the absence of such data, we can make reliable estimations by comparing it to structurally similar molecules.

pKa of the Carboxylic Acid Group (pKa₁)

The carboxylic acid group in 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is an α-hydroxy carboxylic acid. To estimate its pKa, we can look at analogous compounds:

-

Glutaric Acid: This dicarboxylic acid has a pKa₁ of approximately 4.34.[10][11][12][13] The second carboxylic acid group in glutaric acid exerts a mild electron-withdrawing effect, slightly increasing the acidity of the first.

-

Lactic Acid: A simple α-hydroxy carboxylic acid, lactic acid has a pKa of about 3.86.[14][15][16][17][18] The hydroxyl group at the α-position has an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and thus increases the acidity compared to a simple carboxylic acid like propanoic acid (pKa ~4.87).

Considering the structure of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid, the ethoxycarbonyl group at the 5-position will have a minor electron-withdrawing effect on the carboxylic acid at the 1-position due to the intervening methylene groups. This effect will be less pronounced than the α-hydroxyl group's influence. Therefore, the pKa of the carboxylic acid group (pKa₁) is expected to be slightly lower than that of glutaric acid and closer to that of lactic acid.

Estimated pKa₁: ~3.8 - 4.2

pKa of the Alcohol Group (pKa₂)

The acidity of the secondary alcohol group is significantly lower than that of the carboxylic acid. The pKa of simple alcohols is typically in the range of 16-18. However, studies on α-hydroxycarboxylic acids have shown that the pKa of the hydroxyl group can be lower. For instance, the pKa of the hydroxyl group in lactic acid has been estimated to be around 15.1.[19] Computational studies have also predicted pKa values for the hydroxyl group of α-hydroxycarboxylic acids to be in the range of 14-18.[20][21]

The electronic environment around the hydroxyl group in 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is similar to that in lactic acid. Therefore, a similar pKa for the alcohol group (pKa₂) can be anticipated.

Estimated pKa₂: ~14.5 - 15.5

Summary of Estimated pKa Values

| Functional Group | Estimated pKa | Ionization Reaction |

| Carboxylic Acid (pKa₁) | 3.8 - 4.2 | -COOH ⇌ -COO⁻ + H⁺ |

| Alcohol (pKa₂) | 14.5 - 15.5 | -OH ⇌ -O⁻ + H⁺ |

Ionization States as a Function of pH

Based on the estimated pKa values, we can predict the predominant ionization state of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid across different pH ranges.

Figure 2: Ionization States of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid at Various pH Ranges

Caption: Predominant ionization states as a function of pH.

-

At highly acidic pH (pH < pKa₁): The molecule will be predominantly in its fully protonated, neutral form.

-

In the physiological pH range (around 7.4): Since this pH is well above pKa₁, the carboxylic acid group will be almost entirely deprotonated (ionized), while the alcohol group will remain protonated. Thus, the molecule will exist primarily as a monoanion.

-

At highly basic pH (pH > pKa₂): Both the carboxylic acid and the alcohol groups will be deprotonated, and the molecule will exist as a dianion.

Methodologies for pKa Determination

For definitive pKa values, experimental or computational approaches are necessary.

Experimental Determination

Potentiometric Titration: This is a widely used and straightforward method for pKa determination.[22][23][24][25][26] It involves titrating a solution of the analyte with a strong acid or base and monitoring the pH changes. The pKa is determined from the midpoint of the buffer region on the titration curve.[22]

Experimental Protocol: Potentiometric Titration

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[22]

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh and dissolve a known amount of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid in deionized, CO₂-free water to a specific concentration (e.g., 10⁻³ M).

-

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

The pKa₁ corresponds to the pH at the half-equivalence point for the first deprotonation.

-

Due to the very high pKa₂, determining it accurately via aqueous titration can be challenging.

-

Figure 3: Experimental Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry: This method is particularly useful when the protonated and deprotonated forms of a molecule have distinct UV-Vis absorption spectra.[27][28][29][30][31] By measuring the absorbance at different pH values, the pKa can be determined from the inflection point of the absorbance versus pH plot.[27]

Computational Prediction

In recent years, computational methods have become increasingly powerful for predicting pKa values.[32][33][34][35][36][37] These methods, often based on quantum mechanics (like Density Functional Theory, DFT) combined with solvation models, can calculate the free energy change of the dissociation reaction to estimate the pKa.[32][35][38][39][40] While computationally intensive, these approaches can provide valuable insights, especially for complex molecules or when experimental determination is not feasible.[35][36]

Conclusion and Implications for Drug Development

The ionization behavior of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is primarily dictated by its carboxylic acid and secondary alcohol functional groups. With an estimated pKa₁ in the range of 3.8-4.2 and a pKa₂ around 14.5-15.5, this molecule will exist predominantly as a monoanion at physiological pH. This understanding is crucial for drug development professionals. For instance, the charged nature of the molecule at physiological pH will significantly influence its ability to cross lipid membranes and may necessitate formulation strategies to enhance its oral bioavailability.[1][2][41] Furthermore, the potential for the carboxylate group to engage in ionic interactions with biological targets should be a key consideration in structure-activity relationship (SAR) studies. This in-depth analysis of the pKa and ionization states of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid provides a foundational framework for its further investigation and development as a potential therapeutic agent.

References

-

Proprep. (n.d.). What is the pKa of lactic acid, and how does it influence its behavior in biochemical pathways? Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Klok, A. J., et al. (2007). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018, October 8). Lactic Acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Glutaric Acid. PubChem. Retrieved from [Link]

-

Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]

-

MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Glutaric acid (FDB001477). Retrieved from [Link]

-

AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion? Retrieved from [Link]

-

Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]

-

Vedantu. (n.d.). Henderson-Hasselbalch Equation: Formula, Derivation & Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development? Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Corbion. (n.d.). Lactic acid and lactate. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa using a combination of quantum mechanical and machine learning methods. Retrieved from [Link]

-

ResearchGate. (n.d.). The final UV-Vis method for the pKa determination. Retrieved from [Link]

-

Rupp, M., et al. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-327. Retrieved from [Link]

-

Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Rowan. (2025, October 16). How to Predict pKa. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

ACS Publications. (2021, September 10). Computer Prediction of pKa Values in Small Molecules and Proteins. Retrieved from [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025, December 27). Calculate pKa of Lactic Acid at pH 4.8. Retrieved from [Link]

-

PMC. (n.d.). Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant's pKa. Retrieved from [Link]

-

JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

-

Dergipark. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Quantum chemical predictions of aqueous pK values for OH groups of some α-hydroxycarboxylic acids based on ab initio and DFT calculations. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

brainly.com. (2023, September 16). [FREE] Calculate the pKa of lactic acid, given that when the concentration of lactic acid is 0.010 M and the. Retrieved from [Link]

-

PMC. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

-

Chemicalland21. (n.d.). Glutaric Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of α-hydroxycarboxylic acids. Retrieved from [Link]

-

PubMed. (2009, October 15). Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). pKas in Dicarboxylic Acids by Constant- pH Molecular Dynamics Simulations. Retrieved from [Link]

-

NTU Journal. (2021, December 5). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. Retrieved from [Link]

-

The University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Accurate p K a Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Retrieved from [Link]

-

RSC Publishing. (n.d.). Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. drughunter.com [drughunter.com]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]

- 7. Henderson-Hasselbalch Equation: Formula, Derivation & Uses [vedantu.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Glutaric Acid | C5H8O4 | CID 743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound Glutaric acid (FDB001477) - FooDB [foodb.ca]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Glutaric Acid [drugfuture.com]

- 14. proprep.com [proprep.com]

- 15. Lactic Acid | C3H6O3 | CID 612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lactic-acid.com [lactic-acid.com]

- 17. letstalkacademy.com [letstalkacademy.com]

- 18. brainly.com [brainly.com]

- 19. Determination of the pKa value of the hydroxyl group in the alpha-hydroxycarboxylates citrate, malate and lactate by 13C NMR: implications for metal coordination in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 24. dergipark.org.tr [dergipark.org.tr]

- 25. scispace.com [scispace.com]

- 26. asianpubs.org [asianpubs.org]

- 27. mt.com [mt.com]

- 28. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 29. researchgate.net [researchgate.net]

- 30. ishigirl.tripod.com [ishigirl.tripod.com]

- 31. Three-way analysis-based pH-UV-Vis spectroscopy for quantifying allura red in an energy drink and determining colorant’s pKa - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 33. optibrium.com [optibrium.com]

- 34. mrupp.info [mrupp.info]

- 35. How to Predict pKa | Rowan [rowansci.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. optibrium.com [optibrium.com]

- 38. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 39. researchgate.net [researchgate.net]

- 40. Estimating successive pKa values of polyprotic acids from ab initio molecular dynamics using metadynamics: the dissociation of phthalic acid and its isomers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 41. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

Stereochemistry and Enantiomers of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid: A Technical Guide to Synthesis, Prodrug Applications, and Biocatalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Identity

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (IUPAC), more commonly referred to in laboratory settings as 2-hydroxyglutaric acid 5-ethyl ester or ethyl 2-hydroxyglutarate , is a critical mono-esterified derivative of the endogenous metabolite 2-hydroxyglutarate (2-HG).

With the molecular formula

This whitepaper dissects the stereochemistry of this compound, explains the causality behind its use as a prodrug over other esterified variants, and provides self-validating experimental workflows for its biocatalytic synthesis and in vitro application.

Stereochemistry: The Tale of Two Enantiomers

The biological activity of 5-ethoxy-2-hydroxy-5-oxopentanoic acid is entirely dictated by the chiral center at the C2 position.

-

(R)-5-Ethoxy-2-hydroxy-5-oxopentanoic acid (D-form): This enantiomer is the esterified analog of D-2-HG, the infamous "oncometabolite" produced by neomorphic mutations in IDH1 and IDH2[1]. It is utilized in drug development to artificially load cells with D-2-HG, thereby competitively inhibiting

-ketoglutarate ( -

(S)-5-Ethoxy-2-hydroxy-5-oxopentanoic acid (L-form): This enantiomer corresponds to L-2-HG, a metabolite that accumulates during hypoxia or via promiscuous reduction by malate dehydrogenase (MDH) and lactate dehydrogenase (LDH). It is also the primary enantiomer synthesized via whole-cell biocatalytic reduction.

Quantitative Data Summarization

To understand why researchers choose specific esterified forms of 2-HG for assays, we must compare their physicochemical properties. Masking the carboxylate groups fundamentally alters the partition coefficient (LogP), dictating cellular permeability.

| Property | 2-Hydroxyglutaric Acid (2-HG) | 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid | Diethyl 2-Hydroxyglutarate |

| Molecular Weight | 148.11 g/mol | 176.17 g/mol | 204.22 g/mol |

| LogP (Estimated) | -1.2 to -1.5 | 0.2 to 0.6 | 1.5 to 1.7 |

| Cellular Permeability | Poor (Requires specific transporters) | High (Passive diffusion) | Very High |

| Intracellular Cleavage | N/A (Already active) | Rapid (Single esterase cleavage) | Slow (Risk of mono-ester accumulation) |

| Primary Application | Endogenous reference standard | Mono-ester prodrug / Flavor standard | Highly lipophilic prodrug |

Causality in Molecular Design: Why the 5-Ethyl Ester?

When designing cell-permeable analogs of highly polar dicarboxylic acids like 2-HG, researchers face a strict trade-off between permeability and activation rate [3].

The Steric Hindrance Paradigm:

Why esterify the C5 position rather than the C1 position? The C1 carboxyl group is adjacent to the C2 hydroxyl group (

By utilizing1[1], researchers hit the "Goldilocks zone." The single ethyl group provides enough lipophilicity to cross the hydrophobic lipid bilayer, while the free C1 carboxylate ensures the molecule remains soluble in aqueous culture media. Once inside, non-specific intracellular carboxylesterases rapidly cleave the unhindered C5 ethyl ester, releasing active 2-HG.

Pathway Visualization: Prodrug Activation and Epigenetic Inhibition

Fig 1: Mechanism of 5-ethoxy-2-hydroxy-5-oxopentanoic acid cellular entry and epigenetic targeting.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning each workflow contains an intrinsic analytical checkpoint to verify success before proceeding to downstream applications.

Protocol A: Stereoselective Biocatalytic Synthesis of the (S)-Enantiomer

Chemical reduction of ethyl 2-oxoglutarate yields a racemic mixture. To achieve high enantiomeric excess (ee) of the (S)-enantiomer, whole-cell biocatalysis utilizing Rhodotorula minuta or Mucor rouxii is employed.

Causality of the Solvent System: In pure aqueous media, yeast cells will completely metabolize the substrate as a carbon source rather than reducing it. To prevent this, a (Hexane:Water 5:1) is used. The hexane sequesters the substrate, slowly partitioning it into the aqueous phase where the cells reside, thereby preventing toxicity and metabolic consumption while driving stereoselective reduction.

Step-by-Step Methodology:

-

Preparation: Cultivate R. minuta cells and harvest 2g of wet biomass.

-

Biphasic Setup: Suspend the biomass in 2 mL of sterile water. Add 5 mL of hexane containing 0.25 mmol of ethyl 2-oxoglutarate.

-

Biotransformation: Incubate the sealed flask at 28°C on a rotary shaker at 200 rpm for 1 to 2 hours.

-

Extraction: Centrifuge at 10,000 × g to halt the reaction. Extract the aqueous phase three times with ethyl acetate. Combine organic layers, dry over

, and evaporate under vacuum. -

Validation (Critical Step): Derivatize a micro-aliquot with methyl chloroformate (MCF) and analyze via Chiral GC-MS. Success Criterion: The extracted ion chromatogram must show an enantiomeric excess (ee) > 90% for the (S)-enantiomer.

Fig 2: Biphasic biocatalytic workflow ensuring high enantiomeric purity via controlled substrate release.

Protocol B: In Vitro Epigenetic Assay (Prodrug Dosing)

To study the epigenetic impact of 2-HG accumulation without relying on engineered IDH-mutant cell lines, wild-type cells can be dosed with the (R)-enantiomer of 5-ethoxy-2-hydroxy-5-oxopentanoic acid.

Step-by-Step Methodology:

-

Cell Culture: Seed wild-type target cells (e.g., HL-60 or HCT116) in 6-well plates and culture until 70% confluent.

-

Dosing: Prepare a 100 mM stock of (R)-5-ethoxy-2-hydroxy-5-oxopentanoic acid in DMSO. Spike into culture media to achieve a final concentration of 1 mM to 5 mM (DMSO < 0.1%).

-

Incubation: Incubate for 48 to 72 hours to allow for passive diffusion, intracellular esterase cleavage, and subsequent epigenetic remodeling.

-

Validation of Cleavage (Metabolomics): Lyse a subset of cells, extract polar metabolites using 80% cold methanol, and run LC-MS/MS (MRM mode) targeting the mass transition of free 2-HG (m/z 147 -> 129). Success Criterion: Intracellular 2-HG levels must be elevated >50-fold compared to vehicle control.

-

Epigenetic Readout: Perform a Western blot on the remaining cell lysates probing for hypermethylation markers (e.g., H3K9me3 or H3K27me3) to confirm the functional inhibition of JmjC domain-containing histone demethylases.

Conclusion

5-Ethoxy-2-hydroxy-5-oxopentanoic acid is far more than a simple ester; it is a precision-engineered tool. By selectively masking the C5 position, researchers bypass the cellular membrane barrier while ensuring rapid intracellular activation. Whether utilized as a standard for2[2] or as a prodrug to unravel the complexities of3[3], understanding its stereochemistry and physicochemical causality is paramount for rigorous experimental design.

References

- Volatile Compounds Involved in the Aroma of Sweet Fortified Wines (Vins Doux Naturels)

- Source: conicet.gov.

- Source: conicet.gov.

- Source: nih.

- Source: ijbs.

Sources

Safety data sheet (SDS) and toxicity of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Technical Guide: Safety, Toxicity, and Handling of 5-Ethoxy-2-hydroxy-5-oxopentanoic Acid (Ethyl Hydrogen 2-Hydroxyglutarate)

Executive Summary & Chemical Identity

5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS: 1536690-74-0) is a specialized biochemical reagent, structurally identified as the mono-ethyl ester (gamma-ester) of 2-hydroxyglutaric acid (2-HG).[1][2][3]

In drug development and metabolic research, this compound serves as a critical structural analog to

Chemical Data Table

| Property | Detail |

| Systematic Name | 5-Ethoxy-2-hydroxy-5-oxopentanoic acid |

| Synonyms | Ethyl hydrogen 2-hydroxyglutarate; 2-Hydroxyglutaric acid |

| CAS Number | 1536690-74-0 |

| Molecular Formula | |

| Molecular Weight | 176.17 g/mol |

| Physical State | Viscous liquid or low-melting solid (depending on purity/enantiomer) |

| Solubility | Soluble in DMSO, Ethanol, Water (pH dependent) |

Safety Assessment (SDS Analysis)

Note: As a specialized research chemical, comprehensive regulatory toxicity data (LD50) is often unavailable.[2][3][4] The following assessment is derived from structure-activity relationships (SAR) with 2-hydroxyglutaric acid and its diethyl ester.

GHS Classification (Virtual Assessment)

Based on available data for the parent acid and esters (e.g., Diethyl 2-hydroxyglutarate, CAS 69134-53-8), this compound is generally not classified as acutely toxic under GHS standards for industrial handling.[1][2][3][4] However, due to its biological activity as an epigenetic modulator, it must be treated with "Caution."[1][3][4]

-

Signal Word: WARNING (Precautionary)

-

Hazard Statements:

Critical Handling Protocols

Unlike inert solvents, this compound interferes with the Krebs cycle and DNA methylation machinery.[1][3][4]

-

Inhalation: Low volatility reduces risk, but aerosols can carry the acid into the lungs.[2][3][4] Use a fume hood.

-

Skin Contact: The ester functionality enhances lipophilicity compared to the free acid, potentially increasing dermal absorption.[1][2][3][4] Nitrile gloves (0.11 mm min thickness) are mandatory.[2][3]

-

Storage: Store at -20°C under inert gas (

or Ar). Esters are susceptible to hydrolysis; moisture will convert the compound back to 2-hydroxyglutaric acid and ethanol.[1][2][3][4]

Toxicity Profile & Biological Mechanism[1][2][3][4][7]

The toxicity of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid is not defined by acute organ failure (e.g., liver necrosis) but by chronic metabolic and epigenetic interference .[1][3][4]

The Oncometabolite Mechanism

Upon cellular entry (or hydrolysis from the di-ester), the 2-hydroxyglutarate core mimics

Key Targets:

-

TET Proteins (Ten-eleven translocation): Enzymes responsible for DNA demethylation.[1][2][3][4] Inhibition leads to a hypermethylated phenotype (CIMP).[1][3][4]

-

JmjC Domain Histone Demethylases: Regulate chromatin structure.[1][2][3][4] Inhibition alters gene expression blocks differentiation.[1][2][3][4]

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism driving the compound's "toxicity" in a biological context.

Figure 1: Mechanism of Action.[2][3][4] The ethyl ester acts as a precursor or analog to 2-HG, competitively inhibiting

Experimental Protocols

Preparation of Stock Solutions

The mono-ethyl ester is prone to hydrolysis.[1][2][3][4] Do not store in aqueous buffers.

-

Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1][2][3][4]

-

Concentration: Prepare a 100 mM stock solution.

-

Storage: Aliquot into single-use vials (e.g., 50

L) and store at -80°C. Avoid freeze-thaw cycles.

In Vitro Cell Viability Assay (Standardized)

To assess toxicity in your specific cell line (e.g., HEK293, U87), use a metabolic activity assay.[1][2][3][4]

-

Step 1: Seed cells at 5,000 cells/well in a 96-well plate. Incubate for 24h.

-

Step 2: Dilute the 100 mM DMSO stock into culture media.

-

Step 3: Incubate for 48–72 hours.

-

Step 4: Add MTT or CellTiter-Glo reagent.[1][2][3][4] Read absorbance/luminescence.[1][2][3][4]

-

Validation: If

mM, the compound is considered to have low acute cytotoxicity , confirming its utility as a metabolic probe rather than a cytostatic agent.[1][2][3][4]

Hydrolysis Verification

Researchers often assume the ester cleaves rapidly.[1][2][3][4] Verify this using LC-MS:

-

Incubate 100

M compound in PBS at 37°C. -

Monitor the disappearance of m/z 175 (M-H for ester) and appearance of m/z 147 (M-H for 2-HG).[1][3][4]

References

-

Cayman Chemical. (2025).[2][3][4][5] Safety Data Sheet: (2R)-Octyl-alpha-hydroxyglutarate. Link

-

Losman, J. A., & Kaelin, W. G. (2013).[1][2][3][4] "D-2-hydroxyglutarate: a new epigenetic modifier in cancer."[1][3][4][6] Cold Spring Harbor Symposia on Quantitative Biology. Link

-

Xu, W., et al. (2011).[1][2][3][4] "Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases."[1][3] Cancer Cell, 19(1), 17-30.[1][2][3][4] Link[2][3]

-

BLD Pharm. (2024).[1][2][3][4] Product Information: 5-Ethoxy-2-hydroxy-5-oxopentanoic acid (CAS 1536690-74-0).[1][2][3][4][7] Link

-

US EPA. (2025). ToxValDB: Hazard Data for 2-Hydroxyglutarate Analogs. Link[1][2][3][4]

Sources

- 1. 138-22-7|Butyl 2-hydroxypropanoate|BLD Pharm [bldpharm.com]

- 2. 60856-83-9|(R)-Ethyl 2-hydroxy-4-methylpentanoate|BLD Pharm [bldpharm.com]

- 3. 87172-81-4|Ethyl (R)-2-hydroxybutanoate|BLD Pharm [bldpharm.com]

- 4. 24323-38-4|Ethyl 2-hydroxy-3-methylpentanoate|BLD Pharm [bldpharm.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife [elifesciences.org]

- 7. 60856-85-1|(S)-Ethyl 2-hydroxy-4-methylpentanoate|BLD Pharm [bldpharm.com]

Literature review on 5-Ethoxy-2-hydroxy-5-oxopentanoic acid synthesis pathways

An In-depth Technical Guide to the Synthesis of 5-Ethoxy-2-hydroxy-5-oxopentanoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract